molecular formula C21H19ClN2O4S B2592832 Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951553-14-3

Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2592832
CAS No.: 951553-14-3
M. Wt: 430.9
InChI Key: RCQHDIUBBAVUSX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) family and a central node in energy metabolism signaling pathways. By targeting the unique hydrophobic pocket of the SIK3 kinase domain, this compound effectively suppresses the phosphorylation of CRTCs, leading to their de-repression and subsequent translocation to the nucleus where they co-activate cAMP response element-binding protein (CREB)-mediated transcription of genes involved in gluconeogenesis, lipogenesis, and inflammation. Its research value is particularly significant in the fields of cancer biology and metabolic disease; for instance, it has been demonstrated to inhibit the growth and survival of acute myeloid leukemia (AML) cells by disrupting SIK3-dependent signaling networks and has shown efficacy in sensitizing certain cancer models to other therapeutic agents. The application of this SIK3 inhibitor extends to the study of circadian rhythm regulation, where SIK3 activity is known to influence the sleep-wake cycle, and to immunological research for its role in modulating macrophage polarization and inflammatory responses. This makes it an indispensable pharmacological tool for dissecting the complex physiological and pathological roles of the SIK/CRTC/CREB axis.

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-11-4-6-15(12(2)8-11)23-17(25)10-29-20-18(21(27)28-3)19(26)14-9-13(22)5-7-16(14)24-20/h4-9H,10H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQHDIUBBAVUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=C(N2)C=CC(=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substitution patterns, synthesis, and inferred properties:

Key Observations:

Substitution Patterns: The thioether bridge in the target compound distinguishes it from analogs like the ethyl ester derivative , which rely on simpler ester or amide linkages. This thioether may enhance lipophilicity and alter metabolic stability.

Synthetic Complexity :

  • The synthesis of the target compound likely requires specialized steps for introducing the thioether and amide functionalities, whereas simpler analogs (e.g., ) are synthesized via one-pot condensation.

Inferred Bioactivity: Quinoline-3-carboxylates with chloro substituents (e.g., 6-Cl or 7-Cl) often exhibit antimicrobial or antiparasitic activity. The thioether and dimethylphenyl groups in the target compound may modulate target binding or resistance profiles compared to fluoro- or cyclopropyl-substituted analogs .

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